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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

Cat. No.: B1332701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-
morpholinoacetaldehyde. Due to a lack of publicly available quantitative data, this document

focuses on predicted solubility based on the compound's chemical structure and qualitative

data for its hydrochloride salt. Furthermore, a detailed experimental protocol is provided to

enable researchers to determine precise solubility in various organic solvents, which is crucial

for applications in chemical synthesis, drug discovery, and formulation development.

Introduction to 2-Morpholinoacetaldehyde
2-Morpholinoacetaldehyde, also known as 2-(morpholin-4-yl)acetaldehyde, is a derivative of

morpholine featuring a reactive aldehyde functional group. Its molecular structure, containing

both a polar morpholine ring and a polar aldehyde group, dictates its solubility profile. The

morpholine moiety is a common pharmacophore in medicinal chemistry, often improving the

physicochemical properties of drug candidates, including their solubility. The aldehyde group

provides a reactive handle for various chemical transformations, making 2-
morpholinoacetaldehyde a valuable building block in the synthesis of more complex

molecules, including pharmaceutical intermediates like poly(ADP-ribose)polymerase (PARP)

inhibitors.
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The principle of "like dissolves like" serves as the primary basis for predicting the solubility of 2-
morpholinoacetaldehyde in organic solvents. The presence of the polar morpholine ring (with

its nitrogen and oxygen atoms capable of hydrogen bonding) and the polar carbonyl group of

the aldehyde suggests good solubility in polar solvents. Conversely, its polarity will likely limit its

solubility in nonpolar solvents.

For its hydrochloride salt, 2-morpholinoacetaldehyde hydrochloride, some qualitative

solubility information is available. It is reported to be miscible in water, dichloromethane (DCM),

and methanol, and sparingly soluble in ethyl acetate. This information further supports the

expectation of good solubility for the free base in polar organic solvents.

Table 1: Predicted Solubility of 2-Morpholinoacetaldehyde in Various Organic Solvents
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Solvent Class
Representative
Solvents

Predicted Solubility Rationale

Polar Protic Methanol, Ethanol High

The hydroxyl group of

the solvent can act as

a hydrogen bond

donor to the oxygen

and nitrogen atoms of

the morpholine ring

and the carbonyl

oxygen of the

aldehyde.

Polar Aprotic
DMSO, DMF,

Acetonitrile
High to Moderate

The high polarity of

these solvents can

effectively solvate the

polar 2-

morpholinoacetaldehy

de molecule through

dipole-dipole

interactions.

Chlorinated
Dichloromethane

(DCM)
High

The reported

miscibility of the

hydrochloride salt in

DCM suggests the

free base will also be

highly soluble due to

favorable dipole-

dipole interactions.

Ethers Diethyl Ether, THF Low to Moderate While ethers are polar,

their ability to

hydrogen bond is

limited to accepting,

which may result in

lower solubility

compared to protic or
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more polar aprotic

solvents.

Esters Ethyl Acetate Sparingly Soluble

The reported sparing

solubility of the

hydrochloride salt

suggests the free

base will also have

limited solubility.

Aromatic Toluene, Benzene Low

The nonpolar nature

of these solvents

makes them poor

solvents for the polar

2-

morpholinoacetaldehy

de.

Aliphatic Hexane, Heptane Very Low

The significant

difference in polarity

between the solute

and these nonpolar

solvents will result in

minimal solubility.

Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of 2-
morpholinoacetaldehyde solubility in an organic solvent of interest. This protocol is adapted

from standard laboratory procedures for solubility measurement.

Objective: To determine the saturation solubility of 2-morpholinoacetaldehyde in a selected

organic solvent at a specific temperature.

Materials:

2-Morpholinoacetaldehyde

Selected organic solvent (analytical grade)
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Analytical balance (± 0.1 mg)

Thermostatic shaker or magnetic stirrer with temperature control

Vials with screw caps

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

or Gas Chromatography (GC) system.

Procedure:

Preparation of Saturated Solution:

Add an excess amount of 2-morpholinoacetaldehyde to a vial. The exact amount should

be enough to ensure a solid phase remains after reaching equilibrium.

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

Securely cap the vial to prevent solvent evaporation.

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

Agitate the mixture for a sufficient time to ensure equilibrium is reached (a minimum of 24

hours is recommended, with periodic checks to ensure solid is still present).

Sample Collection and Filtration:

After the equilibration period, stop the agitation and allow the vial to stand undisturbed for

at least 1 hour to allow the excess solid to settle.

Carefully withdraw a known volume of the supernatant using a syringe.

Immediately pass the supernatant through a syringe filter into a clean, dry vial to remove

all undissolved particles.
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Quantification:

Accurately dilute the filtered solution with the same organic solvent to a concentration that

falls within the linear range of the analytical method (HPLC or GC).

Analyze the diluted sample using a pre-validated analytical method to determine the

concentration of 2-morpholinoacetaldehyde.

Prepare a calibration curve using standard solutions of 2-morpholinoacetaldehyde of

known concentrations in the same solvent.

Calculation of Solubility:

Calculate the concentration of 2-morpholinoacetaldehyde in the original saturated

solution by accounting for the dilution factor.

Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions:

Handle 2-morpholinoacetaldehyde and all organic solvents in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Consult the Safety Data Sheet (SDS) for 2-morpholinoacetaldehyde and the chosen

solvent for specific handling and disposal instructions.

Applications in Synthesis
2-Morpholinoacetaldehyde is a key intermediate in various synthetic pathways. Below are

diagrams illustrating two common applications.
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To cite this document: BenchChem. [In-Depth Technical Guide: Solubility of 2-
Morpholinoacetaldehyde in Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1332701#2-morpholinoacetaldehyde-solubility-in-
organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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